3-[(benzylsulfanyl)methyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(benzylsulfanylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOMKQSVAMAMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 3 Benzylsulfanyl Methyl Aniline
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule through a series of sequential or convergent steps.
Multistep Synthetic Sequences
A primary and linear synthetic route to 3-[(benzylsulfanyl)methyl]aniline involves a multistep sequence starting from a readily available precursor like 3-nitrotoluene. This method builds the molecule in a step-by-step manner, introducing the necessary functional groups sequentially.
A key intermediate in this pathway is 1-nitro-3-[(benzylsulfanyl)methyl]benzene. This intermediate is synthesized by the reaction of 3-nitrobenzyl bromide with benzyl (B1604629) mercaptan. mdpi.com The synthesis of 3-nitrobenzyl bromide itself can be accomplished by the bromination of 3-nitrotoluene. ijpsonline.comorgsyn.orggoogle.com
The synthetic sequence can be summarized as follows:
Bromination of 3-nitrotoluene: 3-Nitrotoluene is subjected to free-radical bromination to yield 3-nitrobenzyl bromide. google.com
Thioetherification: The resulting 3-nitrobenzyl bromide is then reacted with benzyl mercaptan in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This reaction proceeds via nucleophilic substitution to form 1-nitro-3-[(benzylsulfanyl)methyl]benzene. mdpi.com
Reduction of the Nitro Group: The final step involves the reduction of the nitro group in 1-nitro-3-[(benzylsulfanyl)methyl]benzene to an amino group, yielding the target compound, this compound. This reduction can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. nih.gov
A similar strategy has been reported for the synthesis of the corresponding sulfone, where 1-nitro-3-[(benzylsulfonyl)methyl]benzene was prepared and subsequently reduced. researchgate.net
Convergent and Divergent Synthetic Strategies
While a linear approach is common, convergent strategies can also be envisioned for the synthesis of this compound. A convergent approach would involve the separate synthesis of two key fragments, which are then combined in a final step. For instance, one fragment could be a protected 3-aminobenzyl halide, and the other could be a benzylthiolate salt. These would then be coupled to form the final product.
Divergent strategies could also be employed, starting from a common intermediate to generate a library of related compounds. For example, from 1-nitro-3-[(benzylsulfanyl)methyl]benzene, one could synthesize not only the target aniline (B41778) but also other derivatives by modifying the nitro group into different functionalities.
Precursor-Based Synthesis and Functional Group Transformations
This approach focuses on utilizing readily available precursors and modifying their functional groups to arrive at the target molecule.
Strategies Involving Benzyl Thiol and Halide Derivatives
A key strategy in the synthesis of this compound is the formation of the thioether linkage. This is typically achieved through the reaction of benzyl thiol with a suitable electrophile containing the 3-aminobenzyl or a precursor moiety.
A well-documented method involves the reaction of benzyl mercaptan with an alkyl halide. wikipedia.org In the context of synthesizing the target compound, this would involve reacting benzyl mercaptan with a 3-(halomethyl)aniline derivative. However, due to the reactivity of the aniline group, it is often more practical to use a precursor with a protected or latent amino group, such as a nitro group.
A specific example is the reaction between 3-nitrobenzyl bromide and benzyl mercaptan. mdpi.com In a typical procedure, a mixture of 3-nitrobenzyl bromide, benzyl mercaptan, and potassium carbonate is refluxed in acetone. The reaction yields the crude 1-nitro-3-[(benzylsulfanyl)methyl]benzene, which can be used in the subsequent reduction step without extensive purification. mdpi.com
Table 1: Reaction of 3-Nitrobenzyl Bromide with Benzyl Mercaptan
| Reactants | Reagents | Solvent | Conditions | Product |
|---|
Data derived from a study on the synthesis of 1-Nitro-3-[(benzylsulfonyl)methyl]benzene. mdpi.com
Approaches Utilizing Substituted Aniline Precursors
The synthesis of the target molecule can also be approached by starting with a substituted aniline precursor and introducing the (benzylsulfanyl)methyl group.
One potential route involves the direct alkylation of a suitable aniline derivative. For example, one could envision the reaction of 3-aminobenzylamine (B1275103) with benzyl halide. However, direct alkylation of amines can sometimes lead to multiple alkylations and a mixture of products.
A more controlled approach involves starting with a precursor where the aniline group is introduced in the final step. As detailed in section 2.1.1, the reduction of 1-nitro-3-[(benzylsulfanyl)methyl]benzene is a prime example of this strategy. The nitro group acts as a precursor to the aniline functionality. Various methods are available for the reduction of nitroarenes to anilines, including the use of metal catalysts like palladium on carbon with a hydrogen source, or stoichiometric reducing agents like tin(II) chloride in an acidic medium. nih.gov The choice of reducing agent can be critical to avoid cleavage of the benzyl thioether bond.
Incorporation of the Methyl Bridge via Specific Chemical Reactions
The methylene (B1212753) (-CH2-) bridge connecting the aniline ring to the benzylsulfanyl group is an integral part of the starting materials in the most common synthetic routes. For instance, in the synthesis starting from 3-nitrotoluene, the methyl group is already present and is subsequently functionalized to a bromomethyl group to facilitate the introduction of the benzyl thiol.
Alternatively, if one were to start with 3-aminobenzoic acid, a reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion to a halomethyl group, would be necessary to introduce the methyl bridge before reacting with benzyl thiol.
Mechanistic Insights into this compound Formation
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The formation of this compound often involves several key chemical transformations, each with its own mechanistic pathway.
Proposed Reaction Mechanisms and Intermediates
The synthesis of this compound from 1-nitro-3-[(benzylsulfonyl)methyl]benzene involves a two-step process with distinct intermediates. mdpi.com
Step 1: Reduction of the Nitro Group and Acylation The initial step is the reduction of the nitro group of 1-nitro-3-[(benzylsulfonyl)methyl]benzene in the presence of iron and acetic acid. mdpi.com This reaction does not directly yield the aniline but instead forms the N-acetylated intermediate, 3-[(benzylsulfonyl)methyl]acetanilide. mdpi.com The proposed mechanism for the reduction of nitroarenes with iron in acidic medium typically involves a series of single electron transfers from the iron metal to the nitro group, leading to the formation of nitroso, hydroxylamino, and finally the amino group. The acetic acid acts as a proton source. The in-situ formation of the acetamide (B32628) suggests that the newly formed amine immediately reacts with the acetic acid under the reaction conditions.
Step 2: Hydrolysis of the Amide The second step is the acid-catalyzed hydrolysis of the intermediate acetamide, 3-[(benzylsulfonyl)methyl]acetanilide. mdpi.com In the presence of concentrated hydrochloric acid and ethanol (B145695), the amide is hydrolyzed to the corresponding aniline, this compound hydrochloride. mdpi.com The mechanism involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid result in the formation of the protonated aniline.
Another potential, though not explicitly demonstrated for this specific compound, mechanistic pathway for forming substituted anilines is through nucleophilic aromatic substitution. masterorganicchemistry.com This can proceed via an addition-elimination mechanism, where a nucleophile adds to an electron-poor aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.com Alternatively, under specific conditions involving a strong base, a benzyne (B1209423) intermediate can be formed via an elimination-addition mechanism. masterorganicchemistry.com
Role of Catalysis in Enhancing Synthetic Efficiency
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to enhance reaction rates, improve selectivity, and often proceed under milder conditions. While the documented synthesis of this compound from its nitro precursor primarily utilizes stoichiometric reagents like iron, mdpi.com the broader field of aniline synthesis heavily relies on catalytic methods.
Transition metal catalysts, particularly those based on palladium, copper, and nickel, are widely used for C-N cross-coupling reactions to form anilines from aryl halides or sulfonates and an amine source. beilstein-journals.org For instance, nickel has been explored as a cost-effective and recyclable heterogeneous catalyst for aniline production. buecher.de Similarly, iridium and ruthenium complexes have shown high catalytic activity in the N-alkylation of amines with alcohols, a green alternative to traditional alkylation methods. nih.gov In some cases, even simple metal salts like copper chloride (CuCl) or silver triflate (AgOTf) can effectively catalyze the cyclization reactions leading to complex nitrogen-containing heterocycles. nih.gov
The choice of catalyst can be critical in directing the reaction towards the desired product. For example, in the three-component reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites, the use of magnesium perchlorate (B79767) or certain Lewis acids leads to the formation of α-amino (2-alkynylphenyl)-methylphosphonates, while switching the catalyst to AgOTf or CuI favors the formation of cyclic 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. acs.org This includes considerations such as atom economy, the use of less hazardous chemicals, and the implementation of energy-efficient and waste-minimizing methodologies.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org A higher atom economy indicates that a smaller amount of waste is generated.
To improve the atom economy, catalytic methods are preferred. wikipedia.org For example, catalytic hydrogenation would, in principle, be a more atom-economical method for the reduction of the nitro group, as the only byproduct would be water. However, this method was reported to be unsuccessful for this specific substrate. mdpi.com
Reaction mass efficiency (RME) is another metric that provides a more realistic measure of the greenness of a process by taking into account the reaction yield, stoichiometry of reactants, and atom economy. tamu.edu Maximizing yield and using stoichiometric amounts of reactants are key to improving RME. tamu.edu
Solvent-Free or Environmentally Benign Solvent Methodologies
The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The development of solvent-free reactions or the use of environmentally benign solvents, such as water or ionic liquids, is a key goal. nih.gov
In the documented synthesis of this compound, solvents such as ethanol and dichloromethane (B109758) are used. mdpi.com While ethanol is considered a relatively green solvent, dichloromethane is a halogenated solvent with environmental and health concerns.
Solvent-free synthetic methods, often facilitated by techniques like ball-milling, are gaining prominence. nih.govrsc.org These methods can lead to higher efficiency, shorter reaction times, and easier product isolation. For instance, the solvent-free synthesis of propargylamines and 3,5-isoxazoles has been successfully demonstrated. nih.govrsc.org While not yet reported for this compound, exploring such solvent-free conditions could significantly improve the green credentials of its synthesis.
The use of water as a solvent is also highly desirable. Some catalytic reactions, including certain C-N cross-coupling reactions, have been successfully performed in water, often with the aid of surfactants to solubilize the reactants. nih.gov
Sustainable Reagent and Catalyst Utilization
The growing emphasis on green chemistry has spurred research into synthetic methodologies that minimize environmental impact through the use of sustainable reagents and catalysts. While specific studies focusing exclusively on the sustainable synthesis of this compound are not extensively documented, the principles of green chemistry can be applied to its synthetic route by drawing parallels from the synthesis of related aniline and sulfide (B99878) compounds. The traditional synthesis of this compound often involves multi-step procedures that may utilize stoichiometric reagents and hazardous solvents. However, contemporary approaches prioritize catalytic methods, the use of environmentally benign solvents, and reagents that offer high atom economy.
A plausible synthetic route to this compound involves the reduction of a nitro or an alternative precursor. The choice of reducing agent and catalyst is pivotal in aligning the synthesis with green chemistry principles. Classical reduction methods often employ metals like iron, tin, or zinc in acidic media, which generate significant amounts of metallic waste. mdpi.com Modern sustainable alternatives focus on catalytic hydrogenation, transfer hydrogenation, and the use of biodegradable reducing agents.
Catalytic hydrogenation, for instance, represents a greener alternative by employing a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. mdpi.com This method is highly efficient and produces water as the primary byproduct, thereby minimizing waste. The catalyst can often be recovered and reused, further enhancing the sustainability of the process.
Another sustainable approach is transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. These are generally less hazardous to handle than hydrogen gas and the reactions can often be carried out under milder conditions.
The use of "green" solvents is another cornerstone of sustainable synthesis. Water and ethanol are preferred solvents due to their low toxicity, availability, and biodegradability. nih.govijiras.com Research on the synthesis of other aniline derivatives has demonstrated the feasibility of conducting reactions in aqueous media or in solvent-free conditions, often facilitated by microwave or ultrasound irradiation. nih.gov These techniques can significantly reduce reaction times and energy consumption.
Deep eutectic solvents (DES) have also emerged as a promising class of green solvents for various organic transformations, including N-alkylation reactions which could be relevant in alternative synthetic pathways to this compound. researchgate.net DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be recycled.
The following table summarizes potential sustainable reagents and catalysts that could be employed in the synthesis of this compound, based on established green chemistry protocols for similar compounds.
| Reaction Step | Conventional Reagent/Catalyst | Sustainable Alternative | Advantages of Sustainable Alternative | Reference |
| Reduction of Nitro Precursor | Fe/HCl, Sn/HCl | Catalytic Hydrogenation (H₂/Pd-C), Transfer Hydrogenation (HCOOH/catalyst) | High atom economy, cleaner reaction profile, recyclable catalyst. | mdpi.com |
| Solvent | Dichloromethane, Toluene | Water, Ethanol, Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, reduced environmental impact. | nih.govijiras.comresearchgate.net |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasound | Reduced reaction times, lower energy consumption. | nih.gov |
| Reaction Conditions | Stoichiometric Reagents | Catalyst- and Additive-Free Systems | Simplified purification, reduced waste generation. | beilstein-journals.org |
While the direct application of these sustainable methods to the synthesis of this compound requires further experimental validation, the existing literature on green organic synthesis provides a strong foundation for developing an environmentally responsible production process for this compound. The focus remains on maximizing efficiency while minimizing the ecological footprint, a paradigm that continues to drive innovation in chemical synthesis.
Chemical Reactivity and Transformations of 3 Benzylsulfanyl Methyl Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline moiety in 3-[(benzylsulfanyl)methyl]aniline is characterized by the electron-donating amino group (-NH₂) attached to the benzene (B151609) ring. This group significantly influences the ring's reactivity and the nucleophilic character of the nitrogen atom.
Electrophilic Aromatic Substitution Reactions
The amino group is a powerful activating group for electrophilic aromatic substitution, proceeding much faster than with unsubstituted benzene. chemistrysteps.com By donating its lone pair of electrons into the aromatic π-system, it increases the electron density of the ring, particularly at the positions ortho and para to itself. byjus.com This makes the ring highly susceptible to attack by electrophiles.
In the case of this compound, the amino group is at position 1 and the (benzylsulfanyl)methyl group is at position 3. Therefore, the amino group directs incoming electrophiles to positions 2, 4, and 6.
Position 2: Ortho to the amino group.
Position 4: Para to the amino group.
Position 6: Ortho to the amino group.
The high reactivity of the aniline ring can sometimes be a drawback, leading to multiple substitutions. libretexts.org For instance, the reaction of aniline with bromine water readily produces the 2,4,6-tribromoaniline (B120722) precipitate at room temperature. byjus.com Similar polysubstitution could be expected with this compound under harsh conditions.
| Reaction Type | Typical Reagents | Expected Products for this compound | Notes |
| Halogenation | Br₂ in H₂O or CCl₄ | 2-bromo-, 4-bromo-, 6-bromo-, and poly-brominated derivatives | The amino group is so strongly activating that it is often difficult to stop the reaction at monosubstitution. libretexts.org |
| Nitration | HNO₃, H₂SO₄ | Complex mixture, significant oxidation and meta-product formation | Direct nitration is often problematic as the strongly acidic medium protonates the amino group to form an anilinium ion, which is a meta-director and deactivating. byjus.comlibretexts.org |
| Sulfonation | Concentrated H₂SO₄ | 4-amino-2-[(benzylsulfanyl)methyl]benzenesulfonic acid and 2-amino-4-[(benzylsulfanyl)methyl]benzenesulfonic acid | The reaction initially forms the anilinium hydrogen sulfate (B86663) salt, which rearranges upon heating to the sulfonic acid. byjus.com |
Nucleophilic Reactions at the Nitrogen Center
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. masterorganicchemistry.com This allows it to attack electron-deficient centers, participating in a wide range of reactions. While aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen's lone pair into the benzene ring, they retain significant nucleophilic character. chemistrysteps.com The nucleophilicity of the amine in this compound enables it to react with various electrophiles such as alkyl halides and epoxides.
Acylation and Amidation Reactions
A crucial reaction involving the nucleophilic nitrogen is acylation, which forms an amide. This transformation is often used to temporarily "protect" the amino group and moderate its powerful activating effect. libretexts.org Reacting this compound with an acylating agent like acetic anhydride (B1165640) results in the formation of N-{3-[(benzylsulfanyl)methyl]phenyl}acetamide.
This resulting amide is still an ortho-, para-director, but its activating influence is significantly reduced because the nitrogen's lone pair is now delocalized over both the aromatic ring and the adjacent carbonyl group. libretexts.org This moderation allows for more controlled electrophilic aromatic substitution reactions, preventing polysubstitution. The acetyl group can later be removed by hydrolysis to regenerate the original amine. libretexts.org
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride | N-{3-[(benzylsulfanyl)methyl]phenyl}acetamide |
| This compound | Benzoyl Chloride | N-{3-[(benzylsulfanyl)methyl]phenyl}benzamide |
Diazotization Reactions
Primary aromatic amines undergo diazotization when treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This reaction converts the primary amino group of this compound into a diazonium salt, {3-[(benzylsulfanyl)methyl]phenyl}diazonium chloride.
The reaction mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. libretexts.org The amine's nitrogen atom attacks this ion, and after a series of proton transfers and the elimination of a water molecule, the relatively stable arenediazonium salt is formed. byjus.com
Arenediazonium salts are highly valuable synthetic intermediates. organic-chemistry.org The diazonium group can be replaced by a wide variety of substituents (e.g., -OH, -H, -CN, halogens) in what are known as Sandmeyer or related reactions. They can also act as electrophiles in coupling reactions with activated aromatic rings to form brightly colored azo compounds. libretexts.org
Reactivity of the Benzyl (B1604629) Sulfide (B99878) Moiety
The sulfur atom in the benzyl sulfide group is susceptible to reactions, most notably oxidation.
Oxidation Reactions of the Sulfide Linkage
The sulfide linkage can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids, or other specific reagents. The reaction conditions can often be controlled to favor either the sulfoxide or the fully oxidized sulfone.
For instance, the oxidation of sulfides can be catalyzed by certain metal complexes. nih.gov The reaction of this compound with an oxidizing agent like hydrogen peroxide would first yield 3-[(benzysulfinyl)methyl]aniline (the sulfoxide). Further oxidation under more stringent conditions would lead to the formation of 3-[(benzylsulfonyl)methyl]aniline (the sulfone).
| Starting Material | Oxidizing Agent | Product | Oxidation State |
| This compound | H₂O₂ (1 equivalent) | 3-[(benzysulfinyl)methyl]aniline | Sulfoxide |
| This compound | H₂O₂ (excess) or m-CPBA | 3-[(benzylsulfonyl)methyl]aniline | Sulfone |
C-S Bond Cleavage and Formation Reactions
The carbon-sulfur (C-S) bond is a cornerstone of the this compound structure, and its cleavage or formation is central to many synthetic strategies.
C-S Bond Formation: The synthesis of aryl thioethers, such as this compound, can be achieved through various methods, often involving the coupling of a thiol with an aryl halide or a related derivative. Modern synthetic chemistry has seen a push towards metal-free conditions for C-S bond formation to create more environmentally friendly processes. researchgate.net For instance, the sulfenylation of C-H bonds is a powerful tool for creating C-S linkages directly. researchgate.net Water-promoted dehydrative cross-coupling reactions between alcohols and thiols also represent a green and efficient strategy for synthesizing such bonds. nih.gov Nickel-catalyzed cross-coupling has also emerged as a significant strategy for the construction of sulfur-containing compounds due to the metal's low cost and versatile catalytic activity. rsc.org
C-S Bond Cleavage: The cleavage of the C-S bond in aryl sulfides is a significant transformation in organic synthesis. rsc.org This reaction often proceeds via radical cations, where the stability of the resulting fragments dictates the reaction's feasibility. nih.gov Studies on related p-X-cumyl phenyl sulfides have shown that photolysis can induce C-S bond cleavage, leading to products derived from the resulting carbocations and thiyl radicals. nih.gov The conformation of the molecule plays a crucial role; cleavage is favored when the C-S bond is aligned with the π system of the aromatic ring, facilitating charge and spin delocalization. nih.gov Transition metals, particularly nickel, are also effective catalysts for C-S bond cleavage, providing an alternative to traditional cross-coupling reactions that use organohalides. rsc.orgrsc.org
Below is a table summarizing general methods applicable to C-S bond formation and cleavage.
| Reaction Type | Reagents/Catalysts | Conditions | Product Type |
| C-S Formation | Thiols, Aryl Halides/Disulfides | Metal-free or Metal-catalyzed (e.g., Cu, Ni) | Aryl Thioethers |
| C-S Formation | Benzylic Alcohols, Thiols | Indium Triiodide (InI₃) catalysis | Thioethers |
| C-S Cleavage | Photolysis | Presence of a photosensitizer | Carbocation and Thiyl radical derived products |
| C-S Cleavage | Transition Metal Catalysis | Nickel or Palladium complexes | Cross-coupled products |
Transformations Involving the Sulfur Atom (e.g., sulfonium (B1226848) salt formation)
The sulfur atom in the thioether linkage of this compound is a site of notable reactivity. It can be readily oxidized or participate in the formation of sulfonium salts.
Oxidation: The sulfur can be oxidized to form the corresponding sulfoxide and subsequently the sulfone. The synthesis of benzylic sulfones from benzylic alcohols and sulfinyl chlorides can proceed without external catalysts, driven by the HCl byproduct. organic-chemistry.org Palladium-catalyzed nucleophilic substitution of benzylic carbonates with sodium arenesulfinates is another effective method to obtain benzylic sulfones in high yields. organic-chemistry.org
Sulfonium Salt Formation: Thioethers can act as nucleophiles, reacting with alkyl halides to form sulfonium salts. Zinc-mediated cross-electrophile coupling of benzyl sulfonium salts with thiosulfonates can proceed under transition-metal-free conditions to yield benzyl sulfides. organic-chemistry.org This reactivity makes the sulfur atom a handle for further functionalization and coupling reactions.
Reactivity of the Methyl Linker
Functionalization Reactions at the Benzylic Carbon
The methylene (B1212753) (-CH₂-) group connecting the aniline and benzylsulfanyl moieties is a benzylic carbon, which makes its C-H bonds susceptible to a variety of functionalization reactions. The oxidation of benzylic methylene groups to the corresponding carbonyls is a fundamental transformation in organic synthesis, yielding valuable intermediates. mdpi.com
This transformation can be achieved using various catalytic systems. Transition metals like copper, cobalt, chromium, and manganese, often in combination with oxidants like tert-butyl hydroperoxide (TBHP), are commonly used for benzylic oxidation. mdpi.com For example, CuCl₂·2H₂O has been used to catalyze the oxidation of alkylarenes with aqueous TBHP, affording ketones in good to excellent yields. mdpi.com The functionalization of the benzylic C-H bond is a key strategy in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net In some cases, formal one-carbon insertion into the aromatic C-N bond of anilines can lead to the formation of chiral benzylic amines, highlighting the synthetic versatility of positions adjacent to the aromatic ring. nih.govresearchgate.net
| Reaction Type | Reagents/Catalyst | Product |
| Benzylic Oxidation | CuCl₂·2H₂O / TBHP | Ketone |
| Benzylic Oxidation | Molecular Oxygen / Transition Metal Catalyst | Ketone |
| C-H Amination | Radical Initiators | Isoindoline derivatives |
Multi-Component Reactions Involving this compound as a Component
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient and atom-economical processes. tcichemicals.comwikipedia.org The aniline functional group in this compound makes it a suitable candidate for participation in several well-known MCRs.
The primary amino group can act as the amine component in cornerstone MCRs such as:
Ugi Reaction: A four-component reaction involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-amino carboxamide. wikipedia.org
Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and an enolizable carbonyl compound. wikipedia.org
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. tcichemicals.comrsc.org While the aniline itself is not a direct component, its derivatives can be used in variations of this reaction.
Kabachnik-Fields Reaction: A three-component reaction for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. tcichemicals.com
The participation of this compound in these reactions would lead to the rapid construction of complex molecules incorporating its unique structural motif, which is highly valuable in combinatorial chemistry and drug discovery. tcichemicals.com
| MCR Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |
| Ugi (4CR) | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | α-Amino Carboxamide |
| Mannich (3CR) | Aldehyde | Amine | Enolizable Carbonyl | - | β-Amino Carbonyl |
| Kabachnik-Fields (3CR) | Aldehyde/Ketone | Amine | Dialkyl Phosphite | - | α-Aminophosphonate |
Reaction Kinetics and Thermodynamics Studies of Specific Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, studies on analogous aniline compounds provide insight into the expected behavior.
Kinetic studies of reactions involving anilines, such as oxidation or coupling, often reveal the order of the reaction with respect to each reactant and the influence of catalysts or reaction conditions like temperature and pH. researchgate.netorientjchem.org For instance, the oxidation of some meta-substituted anilines has been shown to be first order with respect to the aniline, the oxidant, and the acid catalyst. orientjchem.org
Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), can be calculated from temperature-dependent kinetic studies. kau.edu.sanih.gov These parameters indicate the spontaneity and exothermic or endothermic nature of the reaction. For many reactions of aniline derivatives, a negative entropy of activation (ΔS#) is observed, suggesting the formation of an ordered activated complex in the rate-determining step. orientjchem.org The adsorption of aniline compounds onto surfaces has also been studied, revealing that such processes can be exothermic in nature. kau.edu.sanih.gov
Theoretical and Computational Chemistry Studies of 3 Benzylsulfanyl Methyl Aniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods provide insights into molecular geometry, electronic structure, and various spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular choice for calculations due to its favorable balance between accuracy and computational cost. For a molecule like 3-[(benzylsulfanyl)methyl]aniline, DFT would be used to determine its optimized geometry, vibrational frequencies, and electronic properties.
In a typical study, a hybrid functional such as B3LYP or B3PW91 would be employed with a suitable basis set, for instance, 6-311++G(d,p), to perform the calculations. Research on structurally similar compounds, such as 2-(benzylthio)-N-{pyridinylmethylidene}anilines, has demonstrated the utility of these methods. For instance, a comparative study on these related anilines found that the B3PW91 functional with the 6-31++G(d,p) basis set was highly accurate for structure determination when compared to experimental X-ray diffraction data. researchgate.net Such calculations for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theory and can be very accurate, though they are computationally more demanding than DFT.
For this compound, ab initio calculations could be used to obtain precise predictions of various molecular properties, including ionization potentials, electron affinities, and multipole moments. These calculations would begin with the HF method to find an initial solution, followed by more sophisticated methods like MP2 or CCSD(T) to account for electron correlation, which is crucial for achieving high accuracy. The results would serve as a benchmark for less computationally intensive methods like DFT.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior and interactions, which is not accessible through static calculations. For a flexible molecule like this compound, MD simulations could reveal conformational changes, interactions with solvent molecules, and transport properties.
The process would involve creating a force field for the molecule, which is a set of parameters that describe the potential energy of the system. While a specific force field for this compound may not be readily available, parameters could be derived from existing force fields (like AMBER or CHARMM) or developed using quantum chemical calculations. The Automated Topology Builder (ATB) is a repository that can facilitate the development of such molecular force fields for simulations. uq.edu.au An MD simulation would then solve Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.
Electronic Structure Analysis
A detailed analysis of the electronic structure provides deep insights into the chemical reactivity and properties of a molecule.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the nitrogen atom and the aromatic ring. The LUMO would likely be distributed across the benzyl (B1604629) ring. A small HOMO-LUMO gap would suggest high chemical reactivity and lower kinetic stability.
Table 1: Representative Frontier Molecular Orbital Data (Note: The following values are illustrative for a molecule of this type and are not derived from a specific calculation on this compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -1.20 |
| Energy Gap (ΔE) | 4.60 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum.
For this compound, the MEP analysis would likely show regions of negative potential (typically colored red or yellow) around the nitrogen atom of the aniline group and the sulfur atom, indicating these are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them susceptible to nucleophilic attack. This analysis provides a visual representation of the charge distribution and is crucial for understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, chemical bonds, and intramolecular interactions by analyzing the electron density of a molecule. researchgate.net It provides a localized, intuitive picture of bonding and delocalization within a molecule. For a molecule like this compound, NBO analysis can reveal key insights into the electronic interactions that govern its structure and reactivity.
The primary purpose of NBO analysis in this context is to quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
In this compound, key intramolecular interactions would likely involve:
Hyperconjugation: Delocalization of electron density from the C-H and C-C sigma bonds (σ) of the benzyl and aniline rings into empty antibonding orbitals (σ*).
Lone Pair Delocalization: The lone pair electrons on the nitrogen (N) and sulfur (S) atoms are significant donor orbitals. NBO analysis can quantify the delocalization of these lone pairs into the antibonding π* orbitals of the aromatic rings, which is crucial for understanding the electronic communication within the molecule.
While specific E(2) values for this compound require a dedicated computational study, the analysis of similar aromatic amine and thioether structures suggests that significant charge transfer occurs from the nitrogen and sulfur lone pairs to the phenyl rings. For instance, in related aniline derivatives, the delocalization of the nitrogen lone pair (n) into the π* orbitals of the attached ring (n → π) is a dominant stabilizing interaction. Similarly, the sulfur lone pair can engage in n → σ and n → π* interactions.
Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound This table presents potential interactions and plausible stabilization energies based on typical values for similar functional groups. Actual values would be determined via quantum chemical calculation.
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |
|---|---|---|---|
| LP (1) N | π* (Caniline_ring-Caniline_ring) | Lone Pair Delocalization | 5.0 - 15.0 |
| LP (1) S | σ* (Cmethylene (B1212753)-Cbenzyl_ring) | Hyperconjugation | 1.0 - 5.0 |
| LP (2) S | π* (Cbenzyl_ring-Cbenzyl_ring) | Lone Pair Delocalization | 0.5 - 2.5 |
| σ (Caromatic-H) | σ* (Caromatic-Caromatic) | Hyperconjugation | 2.0 - 4.0 |
Conformational Analysis and Stability Studies
For this compound, a similar twisted arrangement is expected, preventing the two aromatic rings from being coplanar due to steric hindrance. The key torsional angles that define the conformation are:
C(aniline ring)-C(methyl)-N-H: Defines the orientation of the amine group.
C(methyl)-S-C(benzyl ring)-C(benzyl ring): Defines the orientation of the benzyl group relative to the sulfur atom.
Computational methods, particularly Density Functional Theory (DFT), can be used to perform a potential energy surface scan by systematically rotating these bonds. This allows for the location of stable, low-energy conformers and the determination of their relative energies. The most stable conformer will be the one that best balances stabilizing electronic effects (like hyperconjugation) and destabilizing steric repulsion. A study on a similar molecule found an N—C—C—S torsion angle of -5.01°. nih.gov
Table 2: Key Torsional Angles for a Hypothetical Low-Energy Conformer of this compound This table illustrates the kind of data obtained from a conformational analysis. The values are hypothetical and based on related structures.
| Torsional Angle (Atoms Involved) | Angle (Degrees) | Description |
|---|---|---|
| Caniline-Cmethyl-S-Cbenzyl | ~60° to 180° | Determines the primary chain conformation. |
| Cmethyl-S-Cbenzyl-Caromatic | ~70° to 90° | Orientation of the benzyl ring. |
| S-Cmethyl-Caniline-Caromatic | ~70° to 90° | Orientation of the aniline ring. |
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are instrumental in predicting and interpreting the spectroscopic properties of molecules. Techniques like Time-Dependent Density Functional Theory (TDDFT) are widely used to simulate electronic absorption spectra (UV-Vis), while standard DFT calculations can accurately predict vibrational spectra (IR and Raman). nih.govresearchgate.net
For this compound, TDDFT calculations could predict the electronic transitions between molecular orbitals. The lowest energy transitions typically occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals' composition would reveal the nature of the electronic excitations. In this molecule, the HOMO is expected to have significant contributions from the electron-rich aniline ring and the sulfur lone pairs, while the LUMO would likely be localized on the π-system of the benzyl or aniline rings.
The predicted UV-Vis spectrum would show absorption maxima (λ_max) corresponding to these electronic transitions. The intensity of each absorption is determined by the oscillator strength (f), another parameter that can be calculated. nih.gov
Similarly, DFT calculations can compute the vibrational frequencies and their corresponding intensities, which can be directly compared to experimental IR and Raman spectra. This comparison helps in assigning the observed spectral bands to specific molecular motions, such as C-H stretching of the aromatic rings, N-H bending of the amine, or C-S stretching of the thioether bridge. Such calculations are often performed using hybrid functionals like B3LYP or CAM-B3LYP with an appropriate basis set, such as 6-311++G(d,p), to achieve good agreement with experimental data. researchgate.netnih.gov
Table 3: Illustrative Predicted Spectroscopic Data for this compound using TDDFT This table is an example of data generated from theoretical calculations. The values are for illustrative purposes.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| 4.52 | 274 | 0.15 | HOMO -> LUMO (π -> π) |
| 4.98 | 249 | 0.08 | HOMO-1 -> LUMO (n -> π) |
| 5.41 | 229 | 0.32 | HOMO -> LUMO+1 (π -> π*) |
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Benzylsulfanyl Methyl Aniline
Mass Spectrometry (MS) Fragmentation Pathways and MechanismsThis subsection was intended to describe the characteristic fragmentation patterns of 3-[(benzylsulfanyl)methyl]aniline upon ionization in a mass spectrometer. Understanding these pathways is crucial for its identification and for distinguishing it from isomeric structures. The lack of published mass spectral data, including information on the molecular ion and its daughter fragments, precludes a discussion of its fragmentation mechanisms.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental formula. Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique elemental composition.
For this compound, the molecular formula is C₁₄H₁₅NS. The expected monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and sulfur (³²S). The protonated molecule, [M+H]⁺, would be the ion observed under typical electrospray ionization (ESI) conditions. The high-resolution measurement of this ion's m/z value would allow for its differentiation from other potential isobaric (same nominal mass) formulas, thus confirming the elemental composition.
While specific HRMS data for this compound is not widely published, the technique's application is standard in synthetic chemistry. For its hydrochloride salt, GC-MS data of the free base has shown the molecular ion (M⁺) at an m/z of 261, corresponding to the nominal mass of the compound. mdpi.com An HRMS analysis would further refine this to a highly precise mass, confirming the C₁₄H₁₅NS formula.
Table 1: Theoretical Isotopic Masses for this compound
| Formula | Ion | Calculated Exact Mass |
|---|---|---|
| C₁₄H₁₅NS | [M]⁺ | 229.0925 |
This table is generated based on theoretical calculations for illustrative purposes.
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule. In an MS/MS experiment, an ion of interest (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID) or other activation methods, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing its constituent parts and how they are connected.
For this compound, the protonated molecule ([M+H]⁺, m/z 230.1) would be selected as the precursor ion. The fragmentation would likely occur at the weakest bonds. Key expected fragmentation pathways would include:
Cleavage of the benzylic C-S bond: This would be a very common fragmentation, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion, a characteristic peak for compounds containing a benzyl group. The remaining fragment would correspond to [M-C₇H₇]⁺.
Cleavage of the CH₂-aniline bond: This would result in the formation of an aminobenzyl-type cation.
Loss of the aniline (B41778) moiety: Fragmentation could also lead to the loss of the aniline group.
Analysis of the resulting product ion spectrum allows for the reconstruction of the molecule's structure, confirming the presence of the benzyl group, the thioether linkage, and the aminophenyl group, and their specific connectivity. The complexity of supramolecular structures can be unraveled using tandem mass spectrometry, which provides insights into building block connectivity and complex stoichiometry. nih.gov
X-ray Crystallography for Absolute Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. carleton.edu
Single-Crystal X-ray Diffraction Principles
Single-crystal X-ray diffraction is a non-destructive analytical technique that yields detailed information about the internal lattice of crystalline substances. carleton.edu The fundamental principle of this technique lies in the interaction of X-rays with the electron clouds of atoms arranged in a regular, repeating pattern within a crystal. fiveable.mejove.com
When a focused beam of monochromatic X-rays strikes a single crystal, the rays are diffracted by the planes of atoms in the crystal lattice. carleton.edu Constructive interference of these diffracted X-rays occurs only at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction. fiveable.me
The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. jove.compulstec.net The geometric arrangement of these spots provides information about the unit cell dimensions and crystal symmetry, while the intensities of the spots are related to the arrangement of atoms within the unit cell. fiveable.meinflibnet.ac.in By analyzing this complex diffraction pattern, the electron density map of the molecule can be calculated, from which the positions of individual atoms can be determined, revealing the precise molecular structure. jove.com
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)
Hydrogen Bonding: The primary amine (-NH₂) group is a classic hydrogen bond donor. It can form hydrogen bonds with acceptor atoms on neighboring molecules, such as the nitrogen atom of another aniline molecule or potentially other functional groups if co-crystallized. In the crystal structure of related aniline derivatives, N—H···O and C—H···O hydrogen bonds are observed to link adjacent molecules, contributing to the formation of a stable three-dimensional network. iucr.org
π-π Stacking: The two phenyl rings in this compound are electron-rich π-systems. These rings can interact with each other through π-π stacking, where the faces of the rings are arranged in a parallel or offset fashion. These interactions are a significant driving force in the packing of many aromatic compounds.
The interplay of these various intermolecular forces determines the final, most thermodynamically stable crystal packing arrangement. The study of these interactions is crucial for understanding and predicting the solid-state properties of the material. mdpi.com
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bonding | N-H (amine) | N (amine of another molecule) |
| π-π Stacking | Phenyl Ring | Phenyl Ring |
Chiroptical Spectroscopy (if stereoisomers are studied)
This compound itself is not chiral and therefore does not have stereoisomers. As a result, it will not exhibit a response in chiroptical spectroscopy techniques such as circular dichroism (CD).
However, it is worth noting that related molecular structures can be chiral. For instance, the replacement of one of the oxygen atoms in a sulfonamide with an imine group creates a sulfonimidamide, which introduces a chiral center at the sulfur atom. wur.nl The study of such chiral analogues would necessitate the use of chiroptical spectroscopy to investigate their stereochemical properties. Furthermore, single-molecule chiroptical spectroscopy has been used to study the chiroptical response of individual helicene molecules, which possess helical chirality. nih.gov Should a synthetic pathway introduce a stereocenter into the this compound scaffold, these techniques would become relevant for its stereochemical elucidation.
Role of 3 Benzylsulfanyl Methyl Aniline in Advanced Chemical Synthesis Research
Precursor in the Synthesis of Complex Organic Molecules
The structure of 3-[(benzylsulfanyl)methyl]aniline, featuring a primary aromatic amine, a flexible methylene (B1212753) linker, and a benzylsulfide moiety, suggests its potential as a versatile precursor for the synthesis of complex organic molecules.
Heterocyclic Compound Synthesis (e.g., sulfur-nitrogen heterocycles)
The presence of both a nitrogen and a sulfur atom within the molecule makes this compound a plausible candidate for the synthesis of sulfur-nitrogen heterocycles. The amino group can participate in cyclization reactions with various electrophiles, while the sulfide (B99878) group can be involved in subsequent ring-forming or modifying steps. For instance, intramolecular cyclization reactions could potentially lead to the formation of thiazine or other related sulfur-nitrogen heterocyclic systems, depending on the reaction conditions and the nature of other reagents. However, specific examples of such syntheses using this particular compound are not documented in the searched literature.
Design and Synthesis of Molecular Scaffolds
Molecular scaffolds are core structures upon which other chemical moieties can be built to create libraries of compounds for various applications, including drug discovery. The aniline (B41778) backbone of this compound provides a rigid aromatic core, while the aminomethyl and benzylsulfanyl groups offer points for diversification. In theory, the amino group could be functionalized to introduce a variety of substituents, and the benzyl (B1604629) group could be modified or cleaved to allow for further chemical transformations. This would enable the generation of a diverse set of molecules based on this central scaffold.
Ligand in Coordination Chemistry and Catalysis Research
The nitrogen and sulfur atoms in this compound possess lone pairs of electrons, making them potential donor atoms for coordination to metal centers.
Development of Novel Ligands for Transition Metal Catalysis
The development of novel ligands is crucial for advancing transition metal catalysis. The structure of this compound offers the possibility of acting as a bidentate N,S-ligand, where both the aniline nitrogen and the sulfide sulfur coordinate to a metal center. The flexibility of the methylene linker would influence the bite angle of the resulting chelate ring, which in turn can affect the catalytic activity and selectivity of the metal complex. Researchers could potentially modify the aniline ring or the benzyl group to tune the electronic and steric properties of the ligand, thereby optimizing its performance in various catalytic reactions.
Coordination Behavior and Complex Formation
The coordination behavior of this compound would depend on the nature of the metal ion and the reaction conditions. It could coordinate as a monodentate ligand through either the nitrogen or the sulfur atom, or as a bidentate N,S-chelating ligand. The formation of stable metal complexes would be a prerequisite for its application in catalysis or materials science. Studies on the coordination chemistry of this compound would involve synthesizing and characterizing its metal complexes to understand their geometry, stability, and electronic properties.
Building Block for Advanced Organic Materials
The aniline and benzyl moieties in this compound suggest its potential as a monomer or building block for the synthesis of advanced organic materials, such as polymers with specific electronic or optical properties.
The amino group of the aniline unit could be utilized for polymerization reactions, for example, through oxidative polymerization to form polyaniline-like structures. The benzylsulfanyl group could introduce sulfur into the polymer backbone or as a pendant group, which can influence the material's properties, such as its conductivity or its ability to interact with metal nanoparticles. The synthetic methodology for incorporating this building block into a material would likely involve standard polymerization techniques, with the specific conditions tailored to the desired material outcome. However, there are no specific reports on the synthesis of advanced organic materials using this compound.
Future Directions and Emerging Research Avenues for 3 Benzylsulfanyl Methyl Aniline
Exploration of Novel and Efficient Synthetic Methodologies
Currently, dedicated synthetic routes for 3-[(benzylsulfanyl)methyl]aniline are not well-documented in publicly available research. The synthesis of its close analog, 3-[(benzylsulfonyl)methyl]aniline, has been reported via the reduction of the corresponding nitro compound. mdpi.comresearchgate.net This suggests a potential starting point for the synthesis of the target sulfide (B99878). Future research could focus on developing efficient and scalable methods for its preparation.
A plausible and direct synthetic approach could involve the nucleophilic substitution of 3-aminobenzyl halide with benzyl (B1604629) mercaptan. Alternatively, the reaction of 3-nitrobenzyl halide with benzyl mercaptan followed by the reduction of the nitro group would provide the target molecule. The efficiency of various reducing agents for this transformation could be a key area of investigation.
Further research into more modern and atom-economical synthetic methods is also warranted. This could include transition-metal-catalyzed cross-coupling reactions. For instance, the coupling of a 3-aminobenzyl-thiol precursor with a benzyl halide, or vice-versa, could be explored using various catalytic systems. The development of a one-pot synthesis from readily available starting materials would be a significant advancement.
| Proposed Synthetic Route | Key Transformation | Potential Reagents and Conditions | Anticipated Advantages |
| Route 1 | Nucleophilic Substitution | 3-Aminobenzyl bromide, Benzyl mercaptan, Base (e.g., K2CO3, Et3N) | Direct, potentially high yielding |
| Route 2 | Reduction of Nitro Precursor | 3-Nitrobenzyl benzyl sulfide, Reducing agent (e.g., SnCl2, Fe/HCl, H2/Pd-C) | Utilizes common reduction methods |
| Route 3 | Catalytic Cross-Coupling | 3-Aminobenzylthiol, Benzyl bromide, Catalyst (e.g., Pd, Cu) | Potential for milder reaction conditions |
Investigation of Unexplored Reactivity Profiles
The bifunctional nature of this compound, containing both a nucleophilic amine and a potentially reactive sulfide group, opens up a wide range of unexplored chemical transformations.
The primary amine group is a handle for a variety of reactions. It can be expected to undergo diazotization to form a diazonium salt, which is a versatile intermediate for the introduction of a wide array of functional groups. Acylation, alkylation, and the formation of Schiff bases are also predictable reactions at the amine site. The resulting derivatives could be of interest in medicinal chemistry and as ligands for catalysis.
The sulfide linkage offers another site for chemical modification. Oxidation of the sulfide to the corresponding sulfoxide (B87167) and sulfone would significantly alter the electronic and steric properties of the molecule. The synthesis of the sulfone analog has already been demonstrated. mdpi.comresearchgate.net Furthermore, the sulfur atom could potentially coordinate to transition metals, suggesting applications in catalysis and coordination chemistry. The cleavage of the benzyl-sulfur bond under various conditions could also be a subject of investigation.
Advanced Computational Modeling for Deeper Mechanistic Understanding
To complement experimental studies, advanced computational modeling would be an invaluable tool for gaining a deeper understanding of the structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra).
Computational methods could also be used to model the reaction mechanisms of the transformations discussed in the previous section. For example, the transition states and reaction pathways for the oxidation of the sulfide or the diazotization of the amine could be calculated. This would provide insights into the reaction kinetics and thermodynamics, aiding in the optimization of reaction conditions.
Furthermore, molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives to biological targets, such as enzymes or receptors. This could guide the design of new molecules with potential therapeutic applications.
Integration into Supramolecular Chemistry and Self-Assembly Research
The structure of this compound contains functionalities that could be exploited in the field of supramolecular chemistry. The aniline (B41778) moiety is capable of forming hydrogen bonds, which are fundamental interactions in the self-assembly of larger structures. The aromatic rings can participate in π-π stacking interactions.
Future research could explore the ability of this molecule to form well-defined supramolecular architectures, such as gels, liquid crystals, or molecular capsules. The self-assembly behavior could be tuned by modifying the substitution pattern on the aromatic rings or by introducing other functional groups. The resulting supramolecular materials could have applications in areas such as sensing, drug delivery, and catalysis.
Synergistic Research at the Interface of Organic and Materials Chemistry
The intersection of organic synthesis and materials science offers exciting opportunities for the application of this compound. The aniline functional group is a well-known precursor for the synthesis of conducting polymers like polyaniline. rroij.com It is conceivable that this compound could be used as a monomer or co-monomer in polymerization reactions to produce novel functional polymers.
The presence of the sulfur atom could impart unique properties to these polymers, such as improved solubility, processability, or metal-binding capabilities. The resulting materials could be investigated for their electrical conductivity, optical properties, and potential use in electronic devices, sensors, or as corrosion inhibitors. The flexible benzyl sulfide side chain could influence the morphology and processability of the resulting polymers. Research in this area would contribute to the development of new organic materials with tailored properties. yufenggp.comechemi.com
Q & A
Q. What are the recommended synthetic routes for 3-[(benzylsulfanyl)methyl]aniline?
The synthesis typically involves forming the sulfanyl-methyl linkage via nucleophilic substitution or thiol-ene reactions. For example, reacting 3-aminobenzyl bromide with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography or recrystallization ensures high purity .
Q. How can the purity and structure of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and integration ratios.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight.
- Elemental Analysis: Confirms C, H, N, and S content .
- X-ray Crystallography: For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement .
Q. What are the stability and storage recommendations for this compound?
Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to prevent oxidation of the sulfanyl group. Stability tests under varying pH and temperature conditions are advised to assess degradation pathways .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Molecular docking studies simulate interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) analyses .
Q. What reaction pathways are feasible for modifying the sulfanyl group?
- Oxidation: Using H₂O₂ or mCPBA converts the sulfanyl (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-).
- Alkylation/Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) introduce aryl/alkyl groups at the benzyl position . Reaction conditions (solvent, catalyst, temperature) must be optimized to avoid side reactions like disulfide formation .
Q. How can researchers resolve contradictions in reported biological activities of similar aniline derivatives?
- In vitro assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against model organisms.
- Kinetic Analysis: Compare enzyme inhibition constants (Ki) to assess target specificity.
- Meta-Analysis: Cross-reference studies to identify confounding factors (e.g., substituent effects, assay protocols) .
Q. What strategies optimize synthetic scalability while maintaining yield?
Q. How do steric and electronic effects of the benzyl group influence reactivity compared to tert-butyl analogs?
The benzyl group’s π-system enables conjugation, enhancing electrophilic aromatic substitution rates. In contrast, tert-butyl groups (e.g., in 3-[(tert-butylsulfanyl)methyl]aniline) introduce steric hindrance, slowing nucleophilic attacks. Comparative kinetic studies using HPLC or <sup>19</sup>F NMR (if fluorinated analogs are used) quantify these differences .
Methodological Notes
- Key Techniques: Prioritize SHELX for crystallography, DFT for computational modeling, and QSAR for activity prediction.
- Contradictions: Substituent effects (e.g., benzyl vs. tert-butyl) necessitate tailored synthetic and analytical approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
